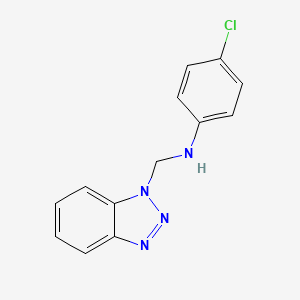

Benzotriazol-1-ylmethyl-(4-chloro-phenyl)-amine

Übersicht

Beschreibung

GI-568769 is a chemical compound known for its role as an inhibitor of p90 Ribosomal S6 Protein Kinase 2. This kinase is involved in various cellular processes, including protein synthesis, cell growth, and survival. The molecular formula of GI-568769 is C13H11ClN4, and it has a molecular weight of 258.71 .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for GI-568769 are not widely documented in public sources. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

GI-568769 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene oder Nukleophile wie Hydroxidionen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

GI-568769 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Kinaseinhibitoren befassen.

Biologie: Es wird verwendet, um die Rolle der p90 Ribosomalen S6-Protein-Kinase 2 in zellulären Prozessen zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei Krankheiten, an denen die p90 Ribosomale S6-Protein-Kinase 2 beteiligt ist, wie z. B. Krebs.

Industrie: Es kann bei der Entwicklung neuer Medikamente eingesetzt werden, die auf die p90 Ribosomale S6-Protein-Kinase 2 abzielen

Wirkmechanismus

GI-568769 entfaltet seine Wirkungen durch die Hemmung der p90 Ribosomalen S6-Protein-Kinase 2. Diese Kinase ist an der Phosphorylierung des S6-Ribosomenproteins beteiligt, das eine entscheidende Rolle bei der Proteinsynthese spielt. Durch die Hemmung dieser Kinase kann GI-568769 die Proteinsynthese modulieren und das Zellwachstum und -überleben beeinflussen. Zu den molekularen Zielstrukturen und Wegen, die beteiligt sind, gehören das ribosomale Protein S6 und die nachgeschalteten Signalwege, die durch dieses Protein reguliert werden .

Wirkmechanismus

GI-568769 exerts its effects by inhibiting p90 Ribosomal S6 Protein Kinase 2. This kinase is involved in the phosphorylation of the S6 ribosomal protein, which plays a crucial role in protein synthesis. By inhibiting this kinase, GI-568769 can modulate protein synthesis and affect cell growth and survival. The molecular targets and pathways involved include the ribosomal protein S6 and the downstream signaling pathways regulated by this protein .

Vergleich Mit ähnlichen Verbindungen

GI-568769 ist einzigartig in seiner spezifischen Hemmung der p90 Ribosomalen S6-Protein-Kinase 2. Ähnliche Verbindungen umfassen:

GI-568768: Ein weiterer Inhibitor der p90 Ribosomalen S6-Protein-Kinase 2 mit leicht unterschiedlichen chemischen Eigenschaften.

GI-568770: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen, aber unterschiedlichen molekularen Zielstrukturen.

GI-568771: Ein Inhibitor einer verwandten Kinase mit überlappenden, aber unterschiedlichen biologischen Wirkungen.

Diese Verbindungen verdeutlichen die Spezifität und Einzigartigkeit von GI-568769 bei der gezielten Ansteuerung der p90 Ribosomalen S6-Protein-Kinase 2 .

Biologische Aktivität

Benzotriazol-1-ylmethyl-(4-chloro-phenyl)-amine is a derivative of benzotriazole, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in antimicrobial, antiparasitic, and anticancer therapies. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a benzotriazole core linked to a 4-chlorophenyl group through a methylene bridge. The presence of the chlorophenyl moiety is significant as it influences the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzotriazole derivatives. For instance, Purohit and Srivatava synthesized a series of chlorosubstituted benzotriazoles, which exhibited mild to moderate antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzotriazol Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 4a | Bacillus subtilis | 25 | Moderate |

| 4b | Escherichia coli | 50 | Mild |

| 4c | Staphylococcus aureus | 12.5 | Significant |

Antiparasitic Activity

Research has highlighted the efficacy of benzotriazole derivatives against protozoan parasites. A notable study by Becerra et al. focused on N-benzenesulfonyl derivatives of benzotriazole, which showed dose-dependent inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. The study reported a reduction in epimastigote forms by approximately 50% at 25 µg/mL and 64% at 50 µg/mL after 72 hours of incubation .

Table 2: In Vitro Activity Against Trypanosoma cruzi

| Compound | Concentration (µg/mL) | % Reduction in Epimastigotes |

|---|---|---|

| N-benzenesulfonylbenzotriazole | 25 | 50% |

| N-benzenesulfonylbenzotriazole | 50 | 64% |

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Studies indicate that certain benzotriazole derivatives can inhibit tumor cell growth in xenograft mouse models, suggesting their utility in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of benzotriazol derivatives is influenced by their structural features. The introduction of electron-withdrawing groups such as halogens at specific positions enhances antimicrobial potency. For example, compounds with trifluoromethyl substituents displayed significant antibacterial activities comparable to standard treatments .

Case Studies

- Antibacterial Efficacy : A study conducted on a series of benzotriazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 12.5 to 25 µg/mL .

- Antiparasitic Action : Research on N-benzenesulfonylbenzotriazole revealed its potent inhibitory effects on both epimastigote and trypomastigote forms of Trypanosoma cruzi, outperforming traditional treatments like metronidazole .

Eigenschaften

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXIVPIOCGFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232064 | |

| Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62001-32-5 | |

| Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62001-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.